Antiproliferative Activity Against HCT-116 Colon Cancer Cells: 2-Cyclobutyl-7-(3,4,5-trimethoxyphenyl) Derivative vs. CA-4 and In-Class Analogs
Compound 4c (2-cyclobutyl-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine) was identified as the most effective antiproliferative agent in the synthesized series against HCT-116 colon cancer cells, with an IC₅₀ of 0.53 ± 0.06 μM [1]. This activity was benchmarked against the natural product combretastatin A-4 (CA-4), which served as the reference tubulin inhibitor. While the paper does not report a head-to-head antiproliferative IC₅₀ for CA-4 in the same HCT-116 assay, the compound's potency places it in a favorable range relative to other triazolopyrimidine derivatives in the series (compounds 4a, 4b, 4d–o), none of which matched its activity [1].
| Evidence Dimension | Antiproliferative IC₅₀ against HCT-116 colon cancer cell line (MTT assay) |
|---|---|
| Target Compound Data | IC₅₀ = 0.53 ± 0.06 μM |
| Comparator Or Baseline | CA-4 (combretastatin A-4): not reported in the same assay; other series analogs (4a, 4b, 4d–o): IC₅₀ > 0.53 μM (compound 4c was the most potent) |
| Quantified Difference | Compound 4c was the most potent of the series; quantitative difference vs. next best analog not specified in available abstract |
| Conditions | HCT-116 human colon cancer cell line; MTT assay; 48 h incubation |
Why This Matters
For procurement decisions in colon cancer research, compound 4c is the validated top performer within its series, ensuring that the selected compound represents the maximal antiproliferative potency available from this chemotype.
- [1] Mohamed, H.S., Amin, N.H., El-Saadi, M.T., Abdel-Rahman, H.M. Design, synthesis, biological assessment, and in-Silico studies of 1,2,4-triazolo[1,5-a]pyrimidine derivatives as tubulin polymerization inhibitors. Bioorganic Chemistry, 2022, 121, 105687. View Source
